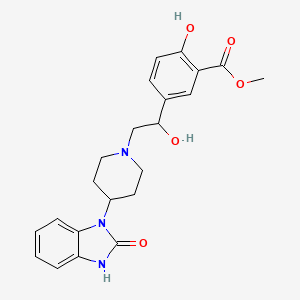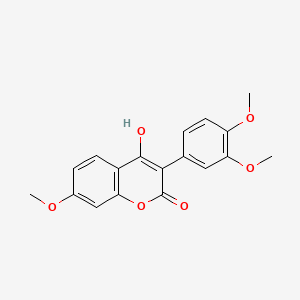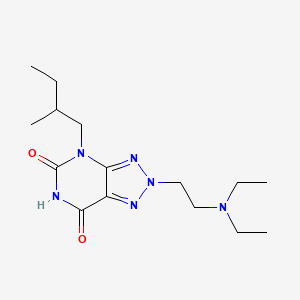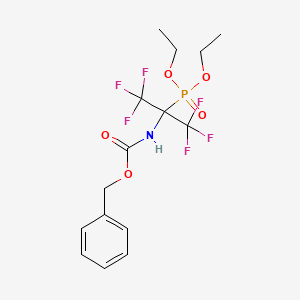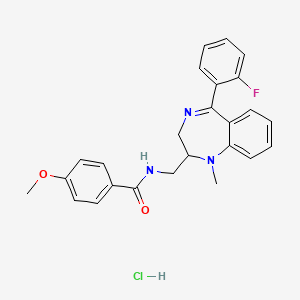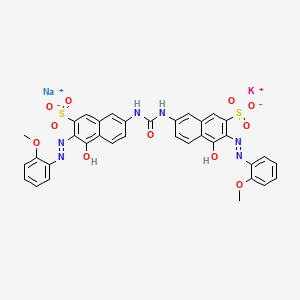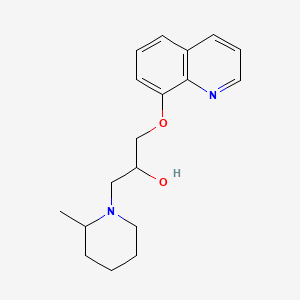
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol is a complex organic compound that features a quinoline moiety linked to a piperidine ring via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol typically involves the following steps:
Formation of the Quinoline Ether: The quinoline derivative is reacted with an appropriate alkylating agent to form the quinoline ether.
Piperidine Ring Formation: The quinoline ether is then reacted with a piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinoline moiety.
Reduction: Reduction reactions may target the quinoline ring or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, especially at positions on the quinoline ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline or piperidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include binding to active sites, modulating signal transduction pathways, or altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol: can be compared with other quinoline derivatives and piperidine-containing compounds.
Quinoline Derivatives: Compounds like quinine, chloroquine, and quinacrine.
Piperidine Derivatives: Compounds such as piperine, piperidine, and various piperidine-based pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both quinoline and piperidine moieties. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
85239-20-9 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-(2-methylpiperidin-1-yl)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C18H24N2O2/c1-14-6-2-3-11-20(14)12-16(21)13-22-17-9-4-7-15-8-5-10-19-18(15)17/h4-5,7-10,14,16,21H,2-3,6,11-13H2,1H3 |
InChI-Schlüssel |
BFHPHTPPKLICBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CC(COC2=CC=CC3=C2N=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



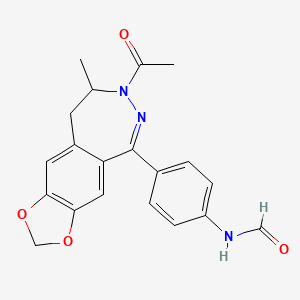


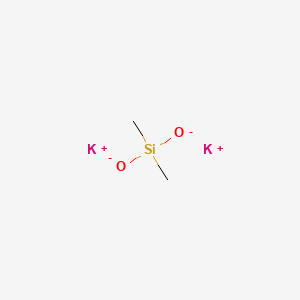
![3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12707163.png)

